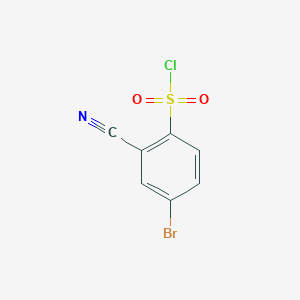

4-Bromo-2-cyanobenzenesulfonyl chloride

Description

Overview of Arenesulfonyl Chlorides in Modern Organic Chemistry

Arenesulfonyl chlorides, also known as aryl sulfonyl chlorides, are highly valuable reagents in organic chemistry. thermofisher.com They are primarily utilized as electrophiles, reacting with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. google.com This reactivity is the foundation of the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines. chemspider.com

In contemporary synthesis, their applications have expanded significantly. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The sulfonyl group is a key pharmacophore in many drug molecules, and the versatility of arenesulfonyl chlorides makes them indispensable tools for medicinal chemists. Furthermore, they are employed in the synthesis of ligands for catalysis and as protecting groups for amines and alcohols.

Significance of Multifunctionalized Aromatic Systems in Chemical Synthesis

Aromatic compounds bearing multiple functional groups are of immense importance in chemical synthesis, particularly in the fields of drug discovery and materials science. The presence of several reactive sites on a single aromatic scaffold allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures from a single starting material.

This multifunctionality is a cornerstone of modern drug design, where the rigid aromatic ring provides a stable framework for the precise spatial arrangement of various pharmacophoric elements. These functional groups can engage in specific interactions with biological targets, such as enzymes and receptors, thereby modulating their activity. The ability to fine-tune the electronic and steric properties of a molecule by modifying its functional groups is crucial for optimizing drug efficacy, selectivity, and pharmacokinetic profiles.

Positioning of 4-Bromo-2-cyanobenzenesulfonyl Chloride within the Landscape of Activated Arenesulfonyl Chlorides

This compound is a prime example of an "activated" arenesulfonyl chloride. The reactivity of the sulfonyl chloride group is significantly influenced by the nature of the other substituents on the benzene (B151609) ring. The presence of electron-withdrawing groups enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it more susceptible to nucleophilic attack.

In the case of this compound, both the bromo and the cyano groups are strongly electron-withdrawing. The cyano group, in particular, exerts a powerful inductive and resonance effect, which greatly increases the reactivity of the compound compared to unsubstituted benzenesulfonyl chloride. This heightened reactivity makes it a more efficient reagent for the synthesis of sulfonamides and sulfonate esters, often allowing for reactions to proceed under milder conditions and with shorter reaction times.

Purpose and Scope of Research on this compound

Research involving this compound is primarily driven by its potential as a versatile building block for the synthesis of complex, high-value molecules. Its multifunctional nature, possessing three distinct reactive sites (the sulfonyl chloride, the bromo group, and the cyano group), opens up a wide range of possibilities for chemical diversification.

The sulfonyl chloride group can be readily reacted with amines or alcohols to introduce a sulfonamide or sulfonate ester linkage, a common strategy in medicinal chemistry. The bromo substituent provides a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this scaffold.

The scientific interest in this compound lies in its ability to serve as a starting point for the efficient construction of novel compounds with potential biological activity. The combination of a sulfonamide moiety with other functional groups on a single aromatic ring is a common feature in many marketed drugs, and this compound provides a direct route to such structures.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 431046-20-7 |

| Molecular Formula | C₇H₃BrClNO₂S |

| Molecular Weight | 280.52 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl |

| Physical Description | Solid |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKDPMZQOAIVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431046-20-7 | |

| Record name | 4-bromo-2-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Cyanobenzenesulfonyl Chloride

Historical Context of Arenesulfonyl Chloride Synthesis

The development of synthetic methods for arenesulfonyl chlorides is intrinsically linked to the broader history of aromatic chemistry. Early methods in the 19th and early 20th centuries focused on the direct sulfonation of aromatic compounds followed by chlorination. The use of chlorosulfonic acid, a highly reactive and corrosive reagent, became a prominent industrial method for the direct chlorosulfonation of arenes. bldpharm.com Concurrently, the conversion of arenesulfonic acids and their salts to the corresponding sulfonyl chlorides using phosphorus halides, such as phosphorus pentachloride (PCl₅), was established as a reliable laboratory-scale procedure. bldpharm.com

The Sandmeyer reaction, discovered in 1884, provided a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. A modification of this reaction, often referred to as the Meerwein reaction, allows for the introduction of a sulfonyl chloride group by reacting a diazonium salt with sulfur dioxide in the presence of a copper salt catalyst. chemspider.com This method proved particularly useful for the synthesis of substituted arenesulfonyl chlorides that might not be readily accessible through direct chlorosulfonation due to issues with regioselectivity or substrate reactivity. Over time, research has focused on developing milder and more selective reagents to overcome the harsh conditions associated with classical methods. chemicalbook.com

Classical Approaches to Substituted Benzenesulfonyl Chlorides

Two primary classical strategies have been widely employed for the synthesis of substituted benzenesulfonyl chlorides: direct chlorosulfonation of an aromatic ring and the conversion of a pre-existing sulfonic acid or its salt.

Direct Chlorosulfonation : This method involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide, or a related species generated from chlorosulfonic acid, attacks the benzene (B151609) ring. A subsequent reaction with another equivalent of chlorosulfonic acid or a chlorinating agent converts the resulting sulfonic acid into the sulfonyl chloride. bldpharm.com A significant drawback of this method is the potential for the formation of isomeric products, especially when the starting aromatic ring is already substituted. The strongly acidic and oxidizing conditions can also be incompatible with sensitive functional groups.

Conversion of Sulfonic Acids or Sulfonate Salts : This approach offers greater control over regioselectivity, as the sulfonic acid group is already in the desired position. The conversion of the sulfonic acid hydroxyl group to a chloride is typically achieved using strong chlorinating agents. Phosphorus pentachloride (PCl₅) has been a traditional reagent for this transformation, reacting with either the free sulfonic acid or its sodium salt to produce the sulfonyl chloride. google.com Thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF), is another common reagent for this purpose. chemicalbook.com

Specific Synthetic Pathways to 4-Bromo-2-cyanobenzenesulfonyl Chloride

The synthesis of this compound requires methods that are compatible with both the bromo and cyano substituents and that ensure the correct regiochemical outcome.

A common and regiochemically precise method to synthesize a substituted arenesulfonyl chloride is to start with an aniline (B41778) derivative, which can be converted into a diazonium salt. This diazonium salt can then be reacted with sulfur dioxide and a chloride source, typically catalyzed by a copper salt, in a Sandmeyer-type reaction to form the desired sulfonyl chloride. This approach was successfully applied to the synthesis of this compound starting from 5-amino-2-bromobenzonitrile (B189585). lumenlearning.com

The detailed procedure involves two main stages:

Diazotization : 5-Amino-2-bromobenzonitrile is treated with an acid, such as hydrochloric acid, followed by sodium nitrite (B80452) at low temperatures (e.g., 0 °C) to form the corresponding diazonium salt. lumenlearning.com

Sulfonylchlorination : The freshly prepared diazonium salt solution is then added to a solution containing sulfur dioxide and a copper(II) chloride catalyst. This results in the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety at that position, yielding this compound. lumenlearning.com

A reported synthesis using this method afforded the product in a 60% yield. lumenlearning.com

While the Sandmeyer-type reaction is a prominent route, an alternative strategy involves the preparation of the corresponding 4-bromo-2-cyanobenzenesulfonic acid, which would then be converted to the sulfonyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for converting sulfonic acids to sulfonyl chlorides. The reaction is typically carried out in an inert solvent, and often a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to facilitate the reaction. chemicalbook.com The mechanism involves the formation of a reactive intermediate that is then attacked by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

Beyond thionyl chloride, several other reagents can be employed for the chlorination of sulfonic acids. The choice of reagent can be influenced by the substrate's sensitivity and the desired reaction conditions.

| Reagent | Typical Conditions | Notes |

| Phosphorus Pentachloride (PCl₅) | Often used neat or in a non-polar solvent; may require heating. | A powerful but harsh reagent; byproducts can complicate purification. google.com |

| Phosphoryl Chloride (POCl₃) | Can be used as both reagent and solvent; often requires elevated temperatures. | Less reactive than PCl₅; sometimes used in conjunction with PCl₅. libretexts.org |

| Oxalyl Chloride ((COCl)₂) | Milder conditions, often at room temperature or below; typically requires a catalyst like DMF. | Byproducts (CO, CO₂, HCl) are gaseous, simplifying workup. google.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Neutral conditions. | A milder alternative to traditional chlorinating agents. libretexts.org |

| 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Mild, solvent-free conditions are possible. | An efficient, cost-effective reagent for this transformation. |

The direct bromination of 2-cyanobenzenesulfonyl chloride to yield the 4-bromo isomer would involve an electrophilic aromatic substitution reaction. However, this synthetic route is not well-documented in the scientific literature. The sulfonyl chloride (-SO₂Cl) and cyano (-CN) groups are both strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Furthermore, both are meta-directing substituents. In 2-cyanobenzenesulfonyl chloride, the positions meta to the sulfonyl chloride group are positions 3 and 5, and the positions meta to the cyano group are also positions 3 and 5. The position para to the cyano group (position 5) and ortho to the sulfonyl chloride group is sterically hindered and electronically deactivated. The position para to the sulfonyl chloride group (position 4) is ortho to the cyano group.

Given the strong deactivating nature of both substituents, forcing an electrophilic bromination would likely require harsh reaction conditions (e.g., high temperatures and a strong Lewis acid catalyst). These conditions could potentially lead to side reactions or decomposition of the starting material. The lack of published procedures for this specific transformation suggests that it is likely not a synthetically viable or efficient method for preparing this compound, and that routes involving building the molecule from a pre-functionalized aniline are preferred for their regiochemical control and higher efficiency.

Direct Bromination of 2-Cyanobenzenesulfonyl Chloride

Electrophilic Aromatic Substitution Conditions

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings like benzene. masterorganicchemistry.com Key EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For the synthesis of halogenated compounds, direct halogenation with Cl₂ or Br₂ is often employed. However, the aromaticity of the benzene ring makes it relatively unreactive, necessitating the use of a catalyst to activate the halogen electrophile. lumenlearning.commasterorganicchemistry.com

Common catalysts for chlorination and bromination are Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) halides (FeCl₃, FeBr₃). masterorganicchemistry.com The Lewis acid interacts with the halogen molecule (e.g., Br₂), weakening the Br-Br bond and creating a highly potent electrophile that the aromatic ring can attack. masterorganicchemistry.commasterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a positively charged carbocation intermediate known as a benzenonium ion. msu.edu In a subsequent fast step, a weak base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final substituted product. msu.edu

Table 1: Common Conditions for Electrophilic Aromatic Halogenation

| Reaction | Electrophile | Reagents | Catalyst |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ | FeBr₃ or AlBr₃ |

Regioselectivity Control in Bromination Reactions

The placement of incoming substituents on an already substituted benzene ring is governed by the electronic properties of the group(s) already present. This phenomenon is known as regioselectivity. Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing).

In the context of this compound, the key functional groups are the cyano group (-CN) and the sulfonyl chloride group (-SO₂Cl). Both are strong electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms and their ability to participate in resonance that pulls electron density from the ring. Consequently, both the cyano and sulfonyl chloride groups are deactivating and act as meta-directors for subsequent electrophilic aromatic substitution reactions.

Therefore, to achieve the specific 1,2,4-substitution pattern of this compound, the synthesis must be carefully sequenced. Direct bromination of 2-cyanobenzenesulfonyl chloride would likely result in the bromine adding to the 5-position (meta to both groups), not the desired 4-position. A more viable strategy involves starting with a precursor where the directing effects of the substituents lead to the correct isomer. For instance, starting with an aniline derivative allows the amino group (a strong ortho, para-director) to direct the incoming electrophiles before it is converted into the final sulfonyl chloride group.

Routes Involving Cyanide Sources and Electrophilic Aromatic Substitution

Syntheses can be designed to introduce the cyano group at a specific stage. One common method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.

However, a more direct route to this compound involves starting from a precursor that already contains the bromo and cyano functionalities in the correct positions. This approach simplifies the control of regiochemistry. For example, a synthesis can begin with a molecule like 5-amino-2-bromobenzonitrile, where the final sulfonyl chloride group is the last piece to be installed.

Consideration of Precursor Molecule Synthesis (e.g., 4-bromo-2-cyanoaniline)

One documented synthesis proceeds as follows:

Diazotization : 5-amino-2-bromobenzonitrile is treated with a mixture of concentrated hydrochloric acid (HCl) and acetic acid at 0°C. Sodium nitrite (NaNO₂) in water is then added to form the corresponding diazonium salt. chemicalbook.com

Sulfonyl Chlorination : In a separate vessel, sulfur dioxide (SO₂) is purged through acetic acid, to which a solution of copper(II) chloride (CuCl₂) in water is added. This mixture is then combined with the diazonium salt solution. chemicalbook.com

Isolation : The reaction mixture is stirred and then diluted with water, causing the product to precipitate. The solid is filtered and dried to yield this compound. chemicalbook.com

This process, a variation of the Sandmeyer reaction, effectively converts the amino group into the desired sulfonyl chloride group, yielding the final product with a reported yield of 60%. chemicalbook.com

Comparison of Synthetic Efficiencies and Scalability for this compound Production

The choice of synthetic route for industrial-scale production depends on factors like yield, cost of reagents, reaction conditions, safety, and throughput. While the diazotization of a pre-functionalized aniline offers a direct route with good regiochemical control, its scalability can present challenges related to the handling of potentially unstable diazonium salts and gaseous sulfur dioxide.

An alternative approach for producing aryl sulfonyl chlorides is direct chlorosulfonation of an aromatic precursor with chlorosulfonic acid (HSO₃Cl). While this is a powerful and common industrial method, its application to produce this compound would be complicated by regioselectivity issues.

Table 2: Comparison of Synthetic Approaches

| Parameter | Diazotization Route (Batch) | Direct Chlorosulfonation (Batch) | Continuous Flow Process |

|---|---|---|---|

| Regioselectivity | Excellent (pre-defined by precursor) | Potentially poor; mixture of isomers | Dependent on the chosen chemistry |

| Yield | Moderate (e.g., 60%) chemicalbook.com | Variable, can be high (80-85%) | Generally consistent, may be slightly lower than small-scale batch mdpi.com |

| Scalability | Moderate; safety concerns with diazonium salts | Good; established industrial method | Excellent; enhanced safety and throughput mdpi.com |

| Key Challenge | Handling of intermediates | Control of isomer formation | Initial setup and optimization |

Innovations in Green Chemistry Approaches for its Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itmdpi.com For the synthesis of this compound and similar compounds, several green innovations are being explored.

One major focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water. rsc.org Research has demonstrated the efficient synthesis of sulfonyl chlorides from thiols and disulfides using an oxone-KX (X=Cl or Br) system in water, offering a milder and more practical method compared to traditional routes that use corrosive reagents. rsc.org

Another key area is the use of biocatalysis, which employs enzymes or whole cells to perform chemical transformations. mdpi.com This approach offers high selectivity under mild conditions and avoids contamination with trace metals. mdpi.com

Reactivity and Reaction Mechanisms of 4 Bromo 2 Cyanobenzenesulfonyl Chloride

Mechanistic Principles of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group is the most reactive site on the 4-Bromo-2-cyanobenzenesulfonyl chloride molecule, readily undergoing nucleophilic substitution reactions. fiveable.me This reactivity stems from the inherent electronic properties of the sulfur atom within this functional group.

Electrophilic Character of the Sulfur Atom

The sulfur atom in the sulfonyl chloride group is characterized by a significant partial positive charge, rendering it highly electrophilic. pearson.com This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.com The double bonds between sulfur and oxygen, along with the electronegativity of the chlorine atom, create a highly polarized structure that makes the sulfur atom susceptible to attack by electron-rich species. pearson.com Resonance stabilization further enhances the electrophilic nature of the sulfur by delocalizing the positive charge. pearson.com

Nucleophilic Attack on the Sulfonyl Chloride Moiety

The pronounced electrophilicity of the sulfur atom facilitates nucleophilic attack, which is the primary reaction mechanism for sulfonyl chlorides. fiveable.me A wide variety of nucleophiles, including alcohols, amines, and thiols, can displace the chloride ion, which serves as a good leaving group. fiveable.me This process is fundamental to the synthesis of sulfonamides, sulfonic esters, and other important organic compounds. fiveable.me The reaction generally proceeds via a nucleophilic substitution pathway where the nucleophile attacks the sulfur atom, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion. iupac.org

Reactivity of the Cyano Group in the 2-Position

The cyano (-CN) group at the 2-position significantly influences the electronic properties of the aromatic ring and presents an additional site for potential reactions.

Electron-Withdrawing Effects and Aromatic Ring Activation/Deactivation

The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. vaia.comquora.com This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. vaia.comstudymind.co.uk The deactivation is particularly pronounced at the ortho and para positions relative to the cyano group. vaia.com Consequently, any electrophilic attack on the aromatic ring would be directed to the meta position. vaia.com

Potential for Nucleophilic Attack on the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond and resonance structures that place a positive charge on the carbon. libretexts.orgopenstax.org This allows for nucleophilic attack on the nitrile carbon. libretexts.orgopenstax.org Strong nucleophiles like Grignard reagents and organolithium compounds can react with the nitrile to form an imine anion intermediate, which upon hydrolysis can yield a ketone. youtube.comlibretexts.org Similarly, reduction with powerful reducing agents like lithium aluminum hydride proceeds through nucleophilic attack of a hydride ion on the nitrile carbon to ultimately form a primary amine. libretexts.org

Reactivity of the Bromo Substituent in the 4-Position

The bromine atom at the 4-position also influences the reactivity of the aromatic ring. While halogens are generally deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgmsu.edu In the context of this compound, the directing effects of the bromo, cyano, and sulfonyl chloride groups would need to be considered collectively for any potential electrophilic aromatic substitution reaction.

Furthermore, the bromo substituent provides a handle for various cross-coupling reactions, which are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For instance, it can participate in reactions like the Suzuki-Miyaura coupling, which would involve a palladium catalyst to couple the aryl bromide with a boronic acid derivative. evitachem.com

Interactive Data Table: Summary of Functional Group Reactivity

| Functional Group | Position | Role | Common Reactions |

| Sulfonyl Chloride | 1 | Primary reactive site | Nucleophilic substitution (e.g., with amines, alcohols) |

| Cyano | 2 | Electron-withdrawing, deactivating | Nucleophilic addition (e.g., Grignard reagents, hydrides) |

| Bromo | 4 | Deactivating, ortho-, para-directing | Electrophilic aromatic substitution, cross-coupling reactions |

Role in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aryl bromides in similar transformations.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Expected Product |

| Suzuki-Miyaura Coupling | Organoboronic acid or ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | 4-Aryl-2-cyanobenzenesulfonyl chloride |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine (B1218219) ligand | 4-(Alkenyl)-2-cyanobenzenesulfonyl chloride |

| Sonogashira Coupling | Terminal alkyne (R''-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) | 4-(Alkynyl)-2-cyanobenzenesulfonyl chloride |

The efficiency and outcome of these reactions are anticipated to be influenced by the electronic nature of the substituents on the aromatic ring. The strong electron-withdrawing character of both the cyano and sulfonyl chloride groups would likely enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle of these cross-coupling reactions.

Influence on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. Both the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups are powerful electron-withdrawing groups, deactivating the ring towards electrophilic aromatic substitution reactions. This deactivation is a consequence of the inductive and resonance effects of these groups, which reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

Conversely, this electron deficiency renders the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAᵣ). libretexts.orglibretexts.org While the bromo and sulfonyl chloride groups are potential leaving groups, the positions ortho and para to the strongly deactivating cyano and sulfonyl chloride groups are activated for nucleophilic attack. For a nucleophilic aromatic substitution to occur, a strong nucleophile and typically elevated temperatures are required. The substitution pattern would be dictated by the relative activating and directing effects of the existing substituents.

Interactions and Synergistic Effects Between Functional Groups

The chemical properties of this compound are not merely the sum of its individual functional groups. The interplay between the bromo, cyano, and sulfonyl chloride moieties leads to synergistic effects that have a profound impact on the molecule's reactivity, influencing both the speed and the regiochemical outcome of its reactions.

Impact on Reaction Kinetics

The rate at which this compound undergoes reactions is a direct consequence of the electronic effects exerted by its substituents. The electron-withdrawing nature of the cyano and sulfonyl chloride groups is expected to have a significant impact on the kinetics of various transformations.

In the context of nucleophilic attack at the sulfonyl chloride group, the presence of the ortho-cyano group is anticipated to have a rate-enhancing effect. By withdrawing electron density from the aromatic ring through both inductive and resonance effects, the cyano group increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to attack by nucleophiles. This would lead to faster rates of sulfonamide or sulfonate ester formation compared to an analogous compound lacking the cyano group.

Table 2: Predicted Relative Reaction Rates for Nucleophilic Attack on Substituted Benzenesulfonyl Chlorides

| Compound | Substituent Effects | Predicted Relative Rate |

| Benzenesulfonyl chloride | (Reference) | 1 |

| 4-Bromobenzenesulfonyl chloride | -I, +M of Br | < 1 |

| This compound | -I, -M of CN; -I, +M of Br | > 1 |

Note: This table represents a qualitative prediction based on established principles of physical organic chemistry. Actual kinetic data would be required for quantitative comparison.

Influence on Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the reactivity of this compound. The substitution pattern on the aromatic ring dictates the preferred site of attack in various reactions.

In potential nucleophilic aromatic substitution reactions, the regioselectivity of nucleophilic attack on the aromatic ring would be governed by the positions activated by the electron-withdrawing groups. The positions ortho and para to the cyano and sulfonyl chloride groups are the most electron-deficient and therefore the most likely sites for nucleophilic attack. Given the substitution pattern of this compound, a nucleophile would be directed to attack the carbon bearing the bromine or potentially the carbon atom ortho to both the cyano and sulfonyl chloride groups, depending on the reaction conditions and the nature of the nucleophile.

For electrophilic aromatic substitution, although the ring is strongly deactivated, any potential reaction would be directed to the positions meta to the deactivating groups. In this case, the only available position is meta to both the cyano and sulfonyl chloride groups.

The regioselectivity of reactions involving the sulfonyl chloride group itself is generally not an issue, as nucleophilic attack occurs directly at the sulfur atom. However, the steric hindrance imposed by the ortho-cyano group could potentially influence the approach of bulky nucleophiles.

Synthetic Transformations and Derivatization Strategies

Formation of Sulfonamide Derivatives

4-Bromo-2-cyanobenzenesulfonyl chloride is a key reagent for the synthesis of various sulfonamides, which are significant structural motifs in medicinal chemistry. cbijournal.com The formation of the sulfonamide bond is achieved through the reaction of the sulfonyl chloride with suitable amine nucleophiles.

The most direct method for synthesizing sulfonamides from this compound involves its reaction with primary or secondary amines. cbijournal.com This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org

The general reaction is typically conducted in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide (B78521), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.orgekb.eg

Primary Amines: Reaction with a primary amine (R-NH₂) yields a secondary sulfonamide (4-Br-2-CN-C₆H₃-SO₂NHR). The resulting sulfonamide possesses an acidic proton on the nitrogen atom, which allows it to be deprotonated by a base to form a water-soluble sulfonamide salt. wikipedia.org

Secondary Amines: Reaction with a secondary amine (R₂NH) produces a tertiary sulfonamide (4-Br-2-CN-C₆H₃-SO₂NR₂). These sulfonamides lack an acidic proton on the nitrogen and are therefore generally insoluble in aqueous alkali. wikipedia.org

This differential solubility forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

The versatility of the sulfonylation reaction allows for the synthesis of a wide array of substituted sulfonamides by varying the amine reactant. By employing amines with different functional groups and structural complexities, a diverse library of 4-bromo-2-cyanobenzenesulfonamide (B12968173) derivatives can be prepared.

While specific examples utilizing this compound are tailored to specific research, the general methodology is broadly applicable. For instance, the synthesis of N-aryl-β-alanine derivatives containing a sulfonamide moiety has been reported for the development of carbonic anhydrase inhibitors. nih.gov Similarly, various disubstituted benzenesulfonamide (B165840) analogues have been synthesized and evaluated as potential anti-influenza agents. nih.gov These examples underscore the potential of this compound to serve as a building block for complex, biologically relevant molecules.

The table below illustrates the expected products from the reaction of this compound with representative primary and secondary amines.

| Amine Reactant | Amine Type | Product Structure | Product Class |

| Aniline (B41778) | Primary | 4-Br-2-CN-C₆H₃-SO₂NHPh | N-Phenyl-4-bromo-2-cyanobenzenesulfonamide |

| Cyclohexylamine | Primary | 4-Br-2-CN-C₆H₃-SO₂NH-c-C₆H₁₁ | N-Cyclohexyl-4-bromo-2-cyanobenzenesulfonamide |

| Diethylamine | Secondary | 4-Br-2-CN-C₆H₃-SO₂N(CH₂CH₃)₂ | N,N-Diethyl-4-bromo-2-cyanobenzenesulfonamide |

| Piperidine | Secondary | 4-Br-2-CN-C₆H₃-SO₂N(CH₂)₅ | 1-[(4-Bromo-2-cyanophenyl)sulfonyl]piperidine |

Note: Ph represents a phenyl group; c-C₆H₁₁ represents a cyclohexyl group.

The formation of a sulfonamide bond is a nucleophilic acyl substitution reaction at the sulfur atom. The mechanism involves the nucleophilic amine attacking the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group.

Reaction Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, expelling the chloride ion.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and neutralizing the generated acid.

Optimization of this reaction is crucial for achieving high yields and purity. jsynthchem.com Key parameters that can be adjusted include:

Base: Common bases include tertiary amines like triethylamine (B128534) and pyridine, or inorganic bases such as sodium carbonate and sodium hydroxide. cbijournal.comekb.eg The choice of base can influence reaction rates and side-product formation.

Solvent: A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). ekb.eg The solvent choice depends on the solubility of the reactants and the reaction temperature.

Temperature: Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. ekb.eg

Catalysis: In some cases, catalysts can be employed to enhance the reaction rate. For example, the use of copper-based nanocatalysts has been shown to facilitate the synthesis of sulfonamides from sulfonyl chlorides and aromatic amines. jsynthchem.com

Formation of Sulfonate Ester Derivatives

In addition to forming sulfonamides, this compound serves as a precursor for the synthesis of sulfonate esters through reactions with alcohols and phenols. nih.govresearchgate.net Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. libretexts.org

The reaction of this compound with an alcohol or a phenol (B47542) results in the formation of a sulfonate ester, with the elimination of HCl. researchgate.netlibretexts.org Similar to sulfonamide synthesis, this reaction is typically performed in the presence of a base, like pyridine, to scavenge the HCl produced. youtube.com

The oxygen atom of the hydroxyl group in the alcohol or phenol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com

Alcohols: Primary and secondary alcohols react readily to form the corresponding alkyl 4-bromo-2-cyanobenzenesulfonates.

Phenols: Phenols can also be used to synthesize aryl sulfonate esters. The reactivity of phenols is generally lower than that of alcohols. libretexts.org To enhance their nucleophilicity, phenols are often converted to their corresponding phenoxide salts by treatment with a stronger base, such as sodium hydroxide, prior to the reaction with the sulfonyl chloride. libretexts.org

The reaction's scope allows for the preparation of a diverse range of substituted sulfonate esters by selecting from a wide variety of commercially available or synthetically prepared alcohols and phenols. Studies have shown that the formation of arylsulfonates is tolerant of various substituents, including both electron-donating and electron-withdrawing groups, on either the sulfonyl chloride or the phenol, often resulting in good to excellent yields. researchgate.netresearchgate.net

This versatility enables the synthesis of tailored sulfonate esters for specific applications. For instance, reacting this compound with different substituted phenols would yield a series of aryl 4-bromo-2-cyanobenzenesulfonates.

The table below provides examples of potential sulfonate ester products.

| Alcohol/Phenol Reactant | Reactant Type | Product Structure | Product Class |

| Methanol | Alcohol | 4-Br-2-CN-C₆H₃-SO₃CH₃ | Methyl 4-bromo-2-cyanobenzenesulfonate |

| Phenol | Phenol | 4-Br-2-CN-C₆H₃-SO₃Ph | Phenyl 4-bromo-2-cyanobenzenesulfonate |

| 4-Nitrophenol | Substituted Phenol | 4-Br-2-CN-C₆H₃-SO₃-C₆H₄-4-NO₂ | 4-Nitrophenyl 4-bromo-2-cyanobenzenesulfonate |

| 2-Propanol | Alcohol | 4-Br-2-CN-C₆H₃-SO₃CH(CH₃)₂ | Isopropyl 4-bromo-2-cyanobenzenesulfonate |

Note: Ph represents a phenyl group.

Reactions Involving the Cyano Group

The nitrile or cyano group (–C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in addition and cyclization reactions.

The cyano group of this compound can be hydrolyzed to a carboxylic acid group, yielding 3-bromo-6-(chlorosulfonyl)benzoic acid. This transformation is typically achieved under either acidic or basic aqueous conditions with heating. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon, and the resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to the carboxylate salt. mnstate.edu A final acidification step is required to obtain the carboxylic acid. mnstate.edu

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Product |

| Acidic | H₂O, H₂SO₄ (aq), heat | Amide | Carboxylic Acid |

| Basic | NaOH (aq), heat; then H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

The reduction of the nitrile group offers a direct route to primary amines. For this compound, this transformation would yield 4-bromo-2-(aminomethyl)benzenesulfonyl chloride. This reduction can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for its high reactivity. libretexts.orggoogle.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. libretexts.org

Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst such as Raney nickel or platinum is another effective method for reducing nitriles to primary amines. google.com The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule, such as the sulfonyl chloride. google.com

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (B145695), Methanol | Primary Amine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org Organometallic reagents like Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, in 1,3-dipolar cycloadditions, nitriles can react with ambiphilic reagents to form heterocyclic systems. mdpi.com These reactions proceed under mild conditions and are driven by the formation of stable aromatic heterocyclic rings. mdpi.com Such transformations allow for the construction of more complex, fused-ring systems from the this compound scaffold.

Transformations of the Bromo Substituent

The bromo substituent on the aromatic ring is a key functional group for carbon-carbon bond formation and other substitution reactions. Its reactivity is enhanced by the presence of the electron-withdrawing sulfonyl chloride and cyano groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis. wikipedia.org The bromo substituent in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki Reaction : The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its tolerance of a wide range of functional groups. nobelprize.org Coupling this compound with various aryl or vinyl boronic acids can generate a diverse library of biaryl and styrenyl sulfonamides. mdpi.comtcichemicals.com

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkenyl substituents at the 4-position of the benzenesulfonyl chloride ring. The reaction typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Reaction : The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for forming C(sp²)–C(sp) bonds, enabling the synthesis of arylalkynes from this compound. nih.gov The reaction can often be carried out under mild conditions. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Boronic acid/ester | Pd(0) catalyst, Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) (alkenyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

While aryl halides are generally unreactive toward nucleophilic substitution, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the sulfonyl chloride group is in the para position relative to the bromo substituent, and the cyano group is meta. The potent electron-withdrawing nature of the sulfonyl chloride group strongly activates the ipso-carbon (the carbon bearing the bromine) towards nucleophilic attack.

The SNAr mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing sulfonyl chloride group. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. This pathway allows for the displacement of the bromo group by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functionalities.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach in modern organic synthesis. The incorporation of this compound into such reaction schemes offers a powerful strategy for the rapid generation of complex molecules with potential applications in medicinal chemistry and materials science. A key avenue for the utilization of this sulfonyl chloride in MCRs is through a tandem N-sulfonylation/Ugi four-component reaction sequence.

In this approach, this compound first participates in an N-sulfonylation reaction with an amino acid, typically glycine. This initial step forms an N-(4-bromo-2-cyanophenylsulfonyl)glycine intermediate. This intermediate possesses the requisite carboxylic acid functionality to then act as the acidic component in a subsequent Ugi four-component condensation.

The Ugi reaction itself is a cornerstone of multicomponent chemistry, classically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. The in situ-generated N-sulfonylated amino acid readily participates in this reaction, leading to the formation of complex pseudopeptide structures bearing the 4-bromo-2-cyanobenzenesulfonyl moiety. This tandem strategy is highly convergent, allowing for the assembly of intricate molecular architectures from simple and readily available starting materials in a single pot.

The versatility of this method lies in the ability to vary each of the four components of the Ugi reaction independently. This modularity allows for the creation of large combinatorial libraries of structurally diverse sulfonamides. For instance, a wide range of aldehydes, amines, and isocyanides can be employed in conjunction with the N-(4-bromo-2-cyanophenylsulfonyl)glycine intermediate to explore the chemical space around this scaffold extensively. The resulting products are characterized by a central α-acylamino amide core, flanked by the synthetically versatile 4-bromo-2-cyanophenylsulfonyl group.

The following table details the components and a representative product of a tandem N-sulfonylation/Ugi four-component reaction incorporating this compound.

| Reactant 1 | Reactant 2 | Reactant 3 (Ugi) | Reactant 4 (Ugi) | Reactant 5 (Ugi) | Product Structure |

| This compound | Glycine | An Aldehyde (e.g., Benzaldehyde) | An Amine (e.g., Benzylamine) | An Isocyanide (e.g., tert-Butyl isocyanide) | N-(tert-Butyl)-2-(2-((4-bromo-2-cyanophenyl)sulfonamido)acetamido)-2-phenylacetamide |

Applications of 4 Bromo 2 Cyanobenzenesulfonyl Chloride in Organic Synthesis

As a Key Intermediate for Complex Molecule Construction

The strategic placement of three distinct reactive sites—bromo, cyano, and sulfonyl chloride—on a benzene (B151609) ring makes 4-bromo-2-cyanobenzenesulfonyl chloride a highly valuable intermediate in multi-step organic synthesis. The sulfonyl chloride group is particularly noteworthy for its high reactivity, enabling it to readily participate in reactions to form sulfonamides and sulfonates. google.comnih.gov This reactivity is crucial for introducing the sulfonyl moiety into larger, more complex molecular frameworks.

The synthesis of this key intermediate can be achieved from starting materials like 5-amino-2-bromobenzonitrile (B189585) through a diazotization reaction followed by sulfochlorination. chemicalbook.com The presence of the bromine atom and the nitrile group provides additional handles for subsequent chemical transformations, such as cross-coupling reactions or nitrile hydrolysis, allowing for the stepwise and controlled construction of elaborate molecules. wikipedia.org This versatility makes it an important component in the synthetic routes leading to advanced chemical entities.

Building Block for Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a powerful precursor for the synthesis of a wide range of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Sulfonyl-Substituted Heterocycles

The electrophilic sulfonyl chloride group is highly reactive toward nucleophiles. This property is extensively used to construct heterocycles containing a sulfonamide or sulfone linkage. For instance, it can react with primary or secondary amines to form stable sulfonamides. If the amine is part of a bifunctional molecule, an intramolecular cyclization can lead to the formation of cyclic sulfonamides, also known as sultams. The general reactivity of sulfonyl chlorides allows for their conversion into a variety of derivatives, making them a cornerstone in the synthesis of sulfur-containing heterocyclic systems. nih.gov

Nitrile-Functionalized Heterocycles

The nitrile (cyano) group is an exceptionally versatile functional group in the synthesis of nitrogen-containing heterocycles. longdom.orgnih.gov The unique electronic properties of the nitrile, including its nucleophilic nitrogen atom and electrophilic carbon center, allow it to participate in a variety of cyclization and cycloaddition reactions. nih.govresearchgate.net

Key reactions involving the nitrile group include:

[3+2] Cycloaddition: Reacting with molecules like azides to form tetrazoles.

Nucleophilic Addition: Amines can add to the nitrile carbon, initiating cyclization to form rings like pyrimidines or triazines.

Radical Acceptor: The nitrile can act as a radical acceptor in cascade strategies to build complex heterocyclic systems. nih.govresearchgate.net

This wide range of reactivity allows for the incorporation of the 4-bromo-2-sulfonylphenyl moiety into a diverse array of heterocyclic scaffolds, where the nitrile group is a key participant in the ring-forming step. researchgate.net

Role in the Synthesis of Functional Organic Materials

Beyond its use as an intermediate for discrete molecules, this compound also serves as a foundational component in the creation of functional organic materials, such as dyes and specialized polymers.

Precursors for Dye Chemistry Studies

The core structure of this compound is related to precursors used in the synthesis of various classes of dyes. The synthesis process often involves diazotization of an aromatic amine, a reaction central to the production of this compound itself. chemicalbook.com The resulting diazonium salt can then be coupled with electron-rich aromatic compounds (coupling partners) to form azo dyes. The bromo and cyano substituents on the aromatic ring can modulate the electronic properties of the resulting dye, thereby influencing its color, lightfastness, and other critical properties.

Components in Polymer Synthesis (e.g., sulfonated polymers)

The sulfonyl group is essential for creating sulfonated polymers, which are valued for their properties as ion-exchange resins and proton-conducting membranes in fuel cells. While direct polymerization using this specific molecule may be complex, its derivatives can be incorporated into polymer backbones. For example, converting the sulfonyl chloride to a more stable functional group like a sulfonic acid or sulfonate ester allows it to be included as a monomer in polymerization reactions. This approach enables the synthesis of polymers with precisely controlled degrees of sulfonation, which is crucial for tailoring their physical and chemical properties for specific applications, such as proton conductivity. rsc.org

Application in Catalyst Development (e.g., solid acid catalysts)

While direct, documented applications of this compound in the development of solid acid catalysts are not extensively reported in peer-reviewed literature, the unique combination of reactive functional groups on this molecule offers a strong basis for its potential use in this field. The sulfonyl chloride, bromo, and cyano moieties each provide a handle for immobilization onto solid supports and subsequent transformation into catalytically active sites.

The primary approach for creating solid acid catalysts from this compound would involve its covalent attachment to a solid support, such as silica (B1680970), alumina, or a polymer resin. patsnap.com The highly electrophilic sulfonyl chloride group can react with nucleophilic functional groups on the surface of a support material. For example, it can react with the hydroxyl groups on a silica surface to form a stable sulfonate ester linkage, effectively tethering the molecule to the support.

Once immobilized, the bromo and cyano groups can be chemically modified to generate acidic sites. The bromo group, for instance, is a versatile precursor for various organometallic coupling reactions, such as Suzuki or Stille couplings. nih.gov This would allow for the introduction of further functional groups that can act as acidic centers.

The cyano group also presents opportunities for creating catalytic sites. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid group, which can function as a Brønsted acid catalyst. Alternatively, the cyano group can be reduced to an amine, which could then be further functionalized.

A hypothetical pathway for the development of a solid acid catalyst using this compound is outlined below:

| Step | Reactant | Support | Reaction Type | Resulting Functional Group |

| 1 | This compound | Silica (SiO2) | Nucleophilic substitution | Immobilized sulfonate ester |

| 2 | Immobilized intermediate | H2O/H+ | Hydrolysis | Carboxylic acid |

| 3 | Immobilized intermediate | Pd catalyst, boronic acid | Suzuki coupling | Aryl group (can be functionalized) |

This table illustrates a potential sequence of reactions to generate a bifunctional solid acid catalyst, where both the sulfonic acid (from the hydrolysis of the sulfonyl chloride) and a carboxylic acid (from the hydrolysis of the nitrile) or other functional groups could contribute to the catalytic activity.

Precursor for Sulfonamide-Based Chemical Probes and Reagents

The reactivity of the sulfonyl chloride group in this compound makes it an excellent precursor for the synthesis of sulfonamide-based chemical probes and reagents. researchgate.net Sulfonamides are a critical class of compounds in medicinal chemistry and chemical biology, known for their diverse biological activities. nih.gov The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a robust and well-established transformation known as the Hinsberg reaction. libretexts.orgwikipedia.org

In the context of chemical probe development, this compound can be reacted with an amine-containing molecule of interest, such as a ligand for a specific protein or a fluorescent dye. This reaction covalently links the benzenesulfonyl moiety to the target molecule, creating a sulfonamide conjugate.

The bromo and cyano substituents on the aromatic ring of this compound offer significant advantages for the design of chemical probes. These groups can be used to modulate the physicochemical properties of the resulting probe, such as its solubility, cell permeability, and binding affinity for its biological target.

Furthermore, the bromo group serves as a versatile handle for post-synthetic modifications. nih.gov For example, a fluorescent reporter group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group can be introduced via a palladium-catalyzed cross-coupling reaction. This allows for the creation of a wide range of chemical probes with different functionalities from a single sulfonamide precursor.

The general synthesis of a sulfonamide-based chemical probe from this compound is depicted in the following table:

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | This compound | Amine-containing molecule of interest | Nucleophilic acyl substitution | Sulfonamide conjugate |

| 2 | Sulfonamide conjugate | Boronic acid derivative with reporter group | Suzuki coupling | Functionalized chemical probe |

This modular approach allows for the rapid generation of a library of chemical probes for various applications in chemical biology and drug discovery. The ability to fine-tune the properties of the probe through the bromo and cyano groups makes this compound a valuable building block in this field.

Catalytic Applications Involving 4 Bromo 2 Cyanobenzenesulfonyl Chloride and Its Derivatives

Palladium-Catalyzed Desulfitative Reactions

Palladium catalysis has been pivotal in developing desulfitative cross-coupling reactions where arylsulfonyl chlorides serve as effective arylating agents. acs.orgnih.gov This approach has emerged as a powerful alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. acs.org The use of readily available and stable arylsulfonyl chlorides is a significant advantage, streamlining synthetic pathways and reducing waste. acs.org

Palladium-catalyzed desulfitative C-H arylation allows for the direct coupling of arylsulfonyl chlorides with a variety of electron-rich heteroarenes. This methodology has been successfully applied to nitrogen-containing heterocycles like pyrroles, sulfur-containing heterocycles such as thiophenes, and heterocycles containing two heteroatoms, for instance, benzoxazoles. acs.orgnih.gov

In a typical reaction, a heteroaromatic compound is coupled with an arylsulfonyl chloride in the presence of a palladium catalyst. For example, N-substituted pyrroles undergo regioselective arylation at the C2 position with various benzenesulfonyl chlorides. acs.org The reaction conditions and yields for the arylation of different heterocycles are often influenced by the electronic properties of both the arylsulfonyl chloride and the heterocycle. Arylsulfonyl chlorides with electron-withdrawing groups tend to provide higher yields, while electron-rich heterocycles are generally more reactive. acs.org The scope of this reaction has been extended to include the arylation of furans, benzothiophenes, and oxazoles. acs.org

Below is a table summarizing representative examples of palladium-catalyzed direct arylations of various heterocycles with arylsulfonyl chlorides.

| Heterocycle | Arylsulfonyl Chloride | Catalyst/Base | Solvent | Yield (%) | Ref |

| N-Methylpyrrole | 4-Methylbenzenesulfonyl chloride | PdCl₂(CH₃CN)₂ / Li₂CO₃ | 1,4-Dioxane | 85 | acs.org |

| Thiophene | 4-Chlorobenzenesulfonyl chloride | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane | 78 | acs.org |

| Benzoxazole | Benzenesulfonyl chloride | Pd(OAc)₂ / CuI / K₂CO₃ | 1,4-Dioxane | 65 | acs.org |

| Furan | 4-Trifluoromethylbenzenesulfonyl chloride | Pd(OAc)₂ / Li₂CO₃ | 1,4-Dioxane | 72 | acs.org |

| N-Methylindole | 4-Acetylbenzenesulfonyl chloride | Pd/C / K₂CO₃ | Toluene | 88 | acs.org |

This table is illustrative and compiled from data presented in the cited literature.

The mechanism of the palladium-catalyzed desulfitative C-H arylation has been subject to detailed investigation. acs.orgnih.gov A generally accepted catalytic cycle involves several key steps. acs.org The reaction is believed to initiate with the oxidative addition of the arylsulfonyl chloride to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the extrusion of sulfur dioxide (SO₂), a critical step that generates an aryl-palladium(II) species. acs.org

Subsequently, this aryl-palladium(II) complex coordinates to the heterocycle. An electrophilic palladation or a concerted metalation-deprotonation event then occurs at a C-H bond of the heterocycle, leading to a palladacycle intermediate. acs.orgnih.gov Finally, reductive elimination from this intermediate furnishes the arylated heterocycle product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

Kinetic and structural analyses have provided deeper insights. For instance, in related desulfinative couplings with aryl sulfinate salts, the nature of the sulfinate (carbocyclic vs. heterocyclic) can alter the catalyst's resting state and the turnover-limiting step. nih.gov The base, typically a carbonate like K₂CO₃, plays a crucial role. It is understood to facilitate the rearomatization step and also to act as a scavenger for the liberated sulfur dioxide. nih.gov

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. However, the application of organocatalysis to activate arylsulfonyl chlorides like 4-bromo-2-cyanobenzenesulfonyl chloride in desulfitative cross-coupling reactions is not a well-documented area of research. A thorough review of the scientific literature reveals a scarcity of reports on organocatalytic methods for the direct C-H arylation or similar coupling reactions using arylsulfonyl chlorides as the aryl source. While photocatalysis using organic-based materials has been employed for the synthesis of sulfonyl chlorides, their subsequent use in organocatalyzed coupling reactions remains largely unexplored. nih.gov Therefore, this stands as an area with potential for future development.

Despite extensive research, no specific scholarly articles detailing the direct role of this compound in ligand design and development for catalytic applications have been identified in the public domain. The available information primarily pertains to its function as a chemical intermediate in the synthesis of more complex molecules.

The inherent reactivity of the sulfonyl chloride group in this compound allows for its reaction with nucleophiles such as amines and alcohols. This reactivity forms the basis for creating a variety of sulfonamide and sulfonate derivatives. In principle, these derivatives could be designed to act as ligands for metal catalysts. The bromo and cyano functional groups offer potential sites for further modification, which could influence the steric and electronic properties of a resulting ligand, thereby tuning the activity and selectivity of a catalyst.

However, a thorough review of scientific literature and chemical databases did not yield specific examples or detailed research findings where this compound has been explicitly used as a foundational scaffold for designing ligands for catalytic processes. The development of ligands for catalysis is a highly specific field, and it appears that this particular compound has not been a primary focus of such research efforts to date.

Consequently, there is no available data to populate tables regarding its specific applications in ligand design, the types of catalytic reactions facilitated by its derivatives, or the performance of such catalysts. While the chemical structure of this compound suggests theoretical possibilities for its use in creating bespoke ligands, there is a lack of empirical evidence in the scientific literature to substantiate this role.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be instrumental in elucidating the fundamental properties of 4-Bromo-2-cyanobenzenesulfonyl chloride. These studies could precisely predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, these methods can map the electron density distribution, highlighting the impact of the electron-withdrawing bromo, cyano, and sulfonyl chloride groups on the benzene (B151609) ring. Key electronic properties that could be calculated include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For substituted benzenesulfonyl chlorides, the positions and nature of the substituents are known to significantly influence these electronic properties.

Predicting Reactivity and Regioselectivity Through DFT Calculations

DFT calculations are a cornerstone for predicting the reactivity and regioselectivity of chemical reactions. For this compound, DFT could be used to calculate atomic charges and Fukui functions, which help in identifying the most probable sites for nucleophilic and electrophilic attack.

The presence of three distinct functional groups (bromo, cyano, and sulfonyl chloride) on the benzene ring makes the prediction of regioselectivity in its reactions a complex but important challenge. DFT calculations could model the transition states of various reaction pathways, for example, in nucleophilic aromatic substitution reactions. By comparing the activation energies of different pathways, a reliable prediction of the major product can be made. Studies on other substituted benzenes have successfully used DFT to rationalize and predict the outcomes of their reactions.

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling is a powerful tool for unraveling the detailed mechanisms of chemical reactions. For this compound, this could involve mapping the potential energy surface for its reactions, such as its synthesis or its derivatization. This would allow for the identification of intermediates, transition states, and the determination of reaction rate constants.

For instance, the reaction of this compound with an amine to form a sulfonamide could be modeled to understand the step-by-step process of bond formation and breaking. Such computational studies can provide insights that are often difficult to obtain through experimental means alone, offering a deeper understanding of the reaction dynamics.

Conformational Analysis and Intermolecular Interactions

The flexibility of the sulfonyl chloride group allows for different spatial orientations, or conformations, of the this compound molecule. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.

Furthermore, computational studies can model the intermolecular interactions of this compound, such as hydrogen bonding, halogen bonding, and π-π stacking. Understanding these interactions is vital for predicting the crystal packing of the solid-state material and its solubility in various solvents. While specific data for the target compound is unavailable, studies on other substituted benzenes have shown the importance of these non-covalent interactions in determining their physical and chemical properties.

Design of Novel Analogues through In Silico Screening

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. In silico screening techniques could be employed to design novel analogues of this compound. This would involve creating a virtual library of related compounds by systematically modifying the substituents on the benzene ring.

These virtual compounds could then be rapidly screened using computational methods to predict their properties, such as reactivity, stability, and potential biological activity. This approach allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules. The design of novel benzenesulfonamide (B165840) derivatives as potential therapeutic agents is an area where such in silico approaches have been successfully applied.

Advanced Analytical Techniques in Research on 4 Bromo 2 Cyanobenzenesulfonyl Chloride

Spectroscopic Characterization of Synthesized Compounds and Intermediates

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Bromo-2-cyanobenzenesulfonyl chloride and its precursors. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, characteristic of protons attached to an electron-deficient benzene (B151609) ring. The splitting pattern of these signals would provide information about the relative positions of the protons. For instance, the proton situated between the bromo and sulfonyl chloride groups would likely appear as a doublet, coupled to the adjacent proton. The other two protons would also exhibit splitting based on their coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum is expected to display seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and heavy atomic mass. The carbon of the nitrile group (-CN) would appear in a characteristic chemical shift range, typically around 115-120 ppm. The carbons of the benzene ring would appear in the aromatic region (approximately 120-145 ppm), with their specific shifts influenced by the attached substituents. The carbon atom bonded to the sulfonyl chloride group would be significantly deshielded.

For comparative analysis, the related compound 4-bromobenzenesulfonyl chloride shows characteristic signals in its ¹H and ¹³C NMR spectra that can help predict the shifts for the target molecule.

| Compound | Proton (¹H) NMR Data (ppm) | Carbon (¹³C) NMR Data (ppm) |

| 4-Bromobenzenesulfonyl chloride | Aromatic protons typically appear in the range of 7.7-8.0 ppm. | Aromatic carbons appear in the range of 128-140 ppm. |

| 4-Cyanobenzenesulfonyl chloride | Aromatic protons typically appear in the range of 7.9-8.2 ppm. | Aromatic carbons appear in the range of 116-150 ppm, with the nitrile carbon around 116 ppm. |

Note: The table presents expected ranges based on analogous compounds, as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrClNO₂S), the molecular ion peak in the mass spectrum would be a key identifier. Due to the presence of bromine and chlorine isotopes, the molecular ion region would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a cluster of peaks for the molecular ion.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental formula. The expected monoisotopic mass of this compound is approximately 278.8756 amu.

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ⁷⁹Br | 50.69 | M |

| ⁸¹Br | 49.31 | M+2 |

| ³⁵Cl | 75.77 | M |

| ³⁷Cl | 24.23 | M+2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride and nitrile groups.

Key expected absorption bands include:

Asymmetric and Symmetric SO₂ Stretching: Strong absorptions in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively, are characteristic of the sulfonyl chloride group.

C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ would indicate the presence of the nitrile group.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹.

S-Cl Stretching: A band in the region of 550-650 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy could be used to confirm the presence of the C-Br and S-Cl bonds, which can sometimes be weak in IR spectra. The symmetric stretching of the aromatic ring would also be expected to produce a strong Raman signal.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.